1-苄基-5-硝基-1H-1,3-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

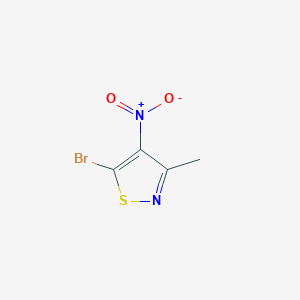

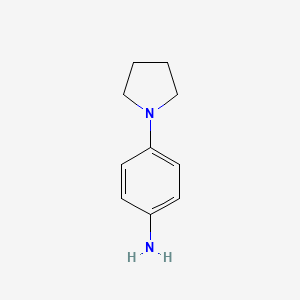

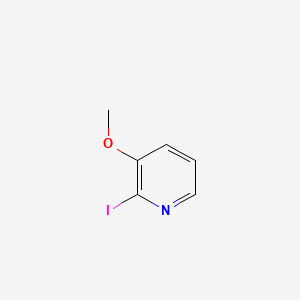

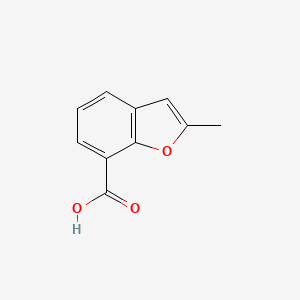

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is characterized by a nitro group at the 5-position and a benzyl group at the 1-position of the benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antihypertensive, and antileukemic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One efficient approach is the microwave-assisted, one-pot synthesis, which involves the cyclo-condensation of 4-nitro ortho-phenylenediamine with phenoxyacetic acids in the presence of HCl catalyst. This method offers advantages such as high yields, short reaction times, and simple purification procedures . Another versatile method involves the reductive cyclization of o-nitroanilines in the presence of aldehydes using Na2S2O4 as a reducing agent. This technique allows for the synthesis of various 2-substituted N-H benzimidazoles and N-alkyl or N-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-benzyl-5-nitro-1H-1,3-benzimidazole, is characterized by the presence of a planar benzimidazole core, which can engage in π-π interactions due to the aromatic system. The presence of substituents like the nitro and benzyl groups can influence the electronic properties and molecular conformation, which in turn can affect their biological activity .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their functional groups. The nitro group is a key moiety that can undergo reduction, and the benzyl group can be involved in reactions typical of aromatic compounds. The reactivity of these groups allows for further chemical modifications, which can be used to synthesize a wide range of benzimidazole-based compounds with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-5-nitro-1H-1,3-benzimidazole are influenced by its molecular structure. The planarity of the benzimidazole core and the presence of electron-withdrawing groups like the nitro group can affect the compound's solubility, melting point, and stability. Hydrogen bonding interactions, particularly involving water molecules, can stabilize the crystal structure of these compounds, as observed in related benzimidazole derivatives . The presence of specific functional groups can be analyzed using spectroscopic methods such as IR, NMR, and mass spectroscopy, which are essential for confirming the structure of synthesized compounds .

科学研究应用

抗癌潜力

1-苄基-5-硝基-1H-1,3-苯并咪唑衍生物显示出作为抗癌药物的潜力。例如,一项研究合成了一系列2-芳基-5(6)-硝基-1H-苯并咪唑衍生物,并评估了它们对各种人类肿瘤细胞系的细胞毒性。其中一种化合物,2-(4-氯-3-硝基苯基)-5(6)-硝基-1H-苯并咪唑,在体外显示出显著的细胞毒性活性,特别针对A549细胞系,表明其作为有效的抗癌药物的潜力 (Romero-Castro et al., 2011)。

降压活性

某些5-硝基苯并咪唑衍生物被设计为抗肾素II受体拮抗剂,具有显著的降压活性。这些化合物,特别是2-(4-((2-丁基-5-硝基-1H-苯并咪唑-1-基)甲基)-1H-吲哚-1-基)苯甲酸,显示出高亲和力对肾素II类型1受体,并且在降低高血压大鼠血压方面有效 (Zhu et al., 2014)。

抗菌特性

通过微波辅助方法合成的5-硝基-2-芳基取代-1H-苯并咪唑文库显示出对各种细菌和真菌菌株,包括金黄色葡萄球菌、大肠杆菌和白念珠菌的抗菌活性 (Hosamani et al., 2009)。

属性

IUPAC Name |

1-benzyl-5-nitrobenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWRCUGAWHFPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356614 |

Source

|

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-nitro-1H-1,3-benzimidazole | |

CAS RN |

15207-93-9 |

Source

|

| Record name | 1-benzyl-5-nitro-1H-1,3-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)